TRPA1 Antagonist Activity: Comparable Potency to the Reference Inhibitor HC-030031
O‑Allyl‑L‑serine inhibits allyl isothiocyanate (AITC)-evoked calcium influx in HEK293 cells expressing rat TRPA1 with an IC₅₀ of 5.5 µM [1]. This potency is in the same low‑micromolar range as the well‑characterized, selective TRPA1 antagonist HC‑030031, which exhibits IC₅₀ values of 4.9–6.2 µM against AITC‑induced TRPA1 activation in various cellular assays [2]. The comparable activity profile indicates that O‑allyl‑L‑serine provides a chemically distinct scaffold for probing TRPA1 pharmacology without the need for a structurally unrelated inhibitor.
| Evidence Dimension | TRPA1 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | 5.5 µM (5.50E+3 nM) |
| Comparator Or Baseline | HC-030031: IC₅₀ = 4.9–6.2 µM (antagonism of AITC‑induced TRPA1 activation) |
| Quantified Difference | Potency within 0.6 µM of reference inhibitor; both are low‑micromolar antagonists. |
| Conditions | Rat TRPA1 expressed in HEK293 cells; inhibition of AITC‑induced intracellular Ca²⁺ increase [1]. Human TRPA1 expressed in HEK293 or CHO cells for HC‑030031 [2]. |
Why This Matters
Scientists seeking an alternative TRPA1 antagonist chemotype with a defined, synthetic amino acid scaffold can confidently select O‑allyl‑L‑serine based on quantified potency parity with a widely used tool compound.
- [1] BindingDB. BDBM50410498 (CHEMBL195624): IC₅₀ = 5.50E+3 nM (antagonist activity at rat TRPA1). View Source
- [2] Abcam. HC-030031, TRPA1 blocker (ab120554): IC₅₀ = 4.9 µM (human TRPA1). View Source
